[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a triazole ring, and a sulfanylacetic acid group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-efficiency catalysts, maintaining precise temperature control, and employing advanced purification techniques to achieve high yields and purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including enzyme inhibition or activation, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propionic acid
- [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butyric acid
Uniqueness
[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C13H12N4O4S |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
2-[[4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H12N4O4S/c1-8-15-16-13(22-6-12(18)19)17(8)14-5-9-2-3-10-11(4-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,18,19)/b14-5+ |
InChI Key |
MTIQXQXGTDHQMM-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC3=C(C=C2)OCO3)SCC(=O)O |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC3=C(C=C2)OCO3)SCC(=O)O |
Origin of Product |
United States |
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